molecular formula C16H16N2O3 B041481 Bis(p-acetylaminophenyl) ether CAS No. 3070-86-8

Bis(p-acetylaminophenyl) ether

Cat. No. B041481
CAS RN: 3070-86-8
M. Wt: 284.31 g/mol
InChI Key: BUGCHAIWUSBYIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like Bis(p-acetylaminophenyl) ether often involves catalytic processes or novel synthetic routes. While specific studies on Bis(p-acetylaminophenyl) ether's synthesis were not directly found, related research highlights innovative approaches in synthesizing similar ether compounds. For instance, bis(acetylacetonato)copper(II) has been used to catalyze oxidative cross-dehydrogenative coupling for synthesizing α-acyloxy ethers, suggesting a potential pathway for synthesizing related compounds (Talukdar, Borah, & Chaudhuri, 2015).

Scientific Research Applications

Environmental Presence and Toxicity of Bisphenol Compounds

A comprehensive review highlights the widespread use and environmental impact of Bisphenol A diglycidyl ether (BADGE)-based epoxy resins, noting their toxicity, high reactivity, and ubiquity as environmental chemicals. Studies suggest that BADGE and its derivatives could act as endocrine disruptors, highlighting the importance of monitoring these compounds and understanding their fate in the environment (Wang et al., 2021).

Health Risks and Exposure Levels

Research on Bisphenol A (BPA) in China indicates increasing concern over environmental contamination and potential human health impacts, with BPA exposure being linked to various health risks. This study emphasizes the need for monitoring body burdens of bisphenol contaminants, reflecting the broader concerns regarding bisphenol exposure, including derivatives like Bis(p-acetylaminophenyl) ether (Huang et al., 2012).

Epigenetic and Reproductive Effects

A review focusing on bisphenol A and its derivatives discusses their influence on skeletal health, highlighting how BPA exposure could affect bone health through estrogenic, antiandrogenic, inflammatory, and oxidative properties. Similar bisphenol compounds, including Bis(p-acetylaminophenyl) ether, may exhibit related biological activities impacting human health across generations (Chin et al., 2018).

Regulatory and Safety Concerns

Research on novel brominated flame retardants, including various bisphenol derivatives, underscores the need for improved understanding of their environmental fate, toxicity, and potential health impacts. This body of work calls for further research into bisphenol compounds' effects on human health and environmental safety (Zuiderveen et al., 2020).

properties

IUPAC Name

N-[4-(4-acetamidophenoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(19)17-13-3-7-15(8-4-13)21-16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGCHAIWUSBYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184733
Record name 4,4'-Oxybisacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(p-acetylaminophenyl) ether

CAS RN

3070-86-8
Record name 4,4'-Oxybisacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003070868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(p-acetylaminophenyl) ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Oxybisacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-OXYBIS(ACETANILIDE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT12J9ECA9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a 70° C. solution of 25 grams (0.125 mole) of 4,4′-diaminodiphenyl ether in 90 ml of glacial acetic acid was added 28.55 ml (0.286 mole) of acetic anhydride. The acetic anhydride was added dropwise at such a rate and with heating to maintain a temperature between 90° C. and 100° C. After the addition of acetic anhydride, the temperature was maintained between 90° C. and 100° C. for an additional hour. The reaction mixture was further reacted at room temperature overnight forming a precipitate. The mixture was filtered, and the collected precipitate dried at room temperature to give 32.6 grams of 4,4′-diacetamidodiphenyl ether, m.p. 228-230° C. (lit. m.p. 228-229° C.). The yield was 91.8% of the theoretical amount.
Quantity
25 g
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reactant
Reaction Step One
Quantity
28.55 mL
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reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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